
N'-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring attached to a cyclohexane carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to obtain 5-bromo-2-chlorophenyl derivatives. These derivatives are then reacted with cyclohexanecarboximidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-chlorophenyl derivatives: These compounds share a similar phenyl ring structure with bromine and chlorine substitutions.
Cyclohexanecarboximidamide derivatives: These compounds share a similar cyclohexane carboximidamide group.
Uniqueness
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide is unique due to the combination of its bromine and chlorine-substituted phenyl ring with a cyclohexane carboximidamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C13H16BrClN2 |
|---|---|
Poids moléculaire |
315.63 g/mol |
Nom IUPAC |
N'-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H16BrClN2/c14-10-6-7-11(15)12(8-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17) |
Clé InChI |
KXQONXTYVFRNCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=NC2=C(C=CC(=C2)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


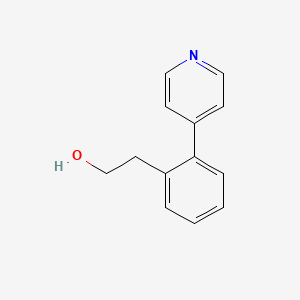
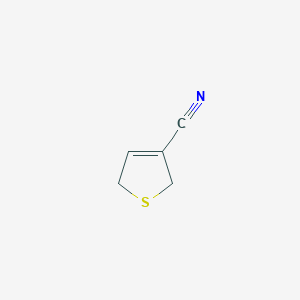

![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)



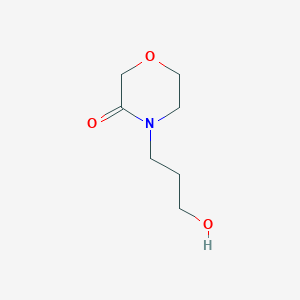

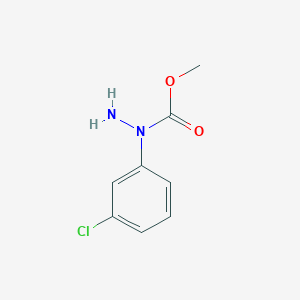
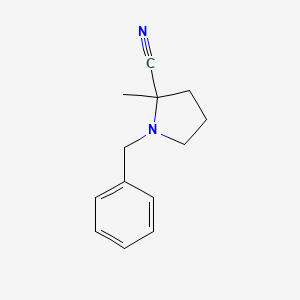
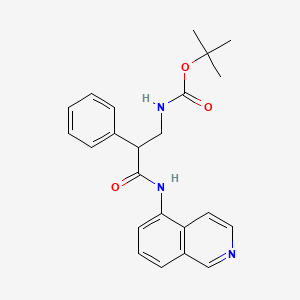
![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
